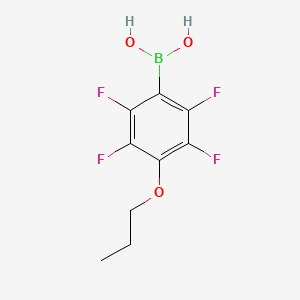

(2,3,5,6-Tetrafluoro-4-propoxyphenyl)boronic acid

説明

(2,3,5,6-Tetrafluoro-4-propoxyphenyl)boronic acid (CAS: 871125-71-2, C₉H₉BF₄O₃) is a fluorinated aryl boronic acid characterized by a propoxy (-OCH₂CH₂CH₃) substituent at the para position of a tetrafluorophenyl ring. The compound’s structure combines electron-withdrawing fluorine atoms and a moderately bulky alkoxy group, making it a valuable reagent in Suzuki-Miyaura cross-coupling reactions for synthesizing polyfluorinated biphenyls and other advanced materials . Its molecular weight is 252.0 g/mol, and it typically exists as a white crystalline solid. The fluorine atoms enhance thermal stability and influence electronic properties, while the propoxy group introduces steric effects that modulate reactivity .

特性

IUPAC Name |

(2,3,5,6-tetrafluoro-4-propoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BF4O3/c1-2-3-17-9-7(13)5(11)4(10(15)16)6(12)8(9)14/h15-16H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDDYYTHVGIJBNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C(=C1F)F)OCCC)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BF4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584710 | |

| Record name | (2,3,5,6-Tetrafluoro-4-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871125-71-2 | |

| Record name | B-(2,3,5,6-Tetrafluoro-4-propoxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871125-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,3,5,6-Tetrafluoro-4-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2,3,5,6-Tetrafluoro-4-propoxyphenyl)boronic acid typically involves the reaction of 2,3,5,6-tetrafluoro-4-propoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the Grignard reagent .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale Grignard reactions followed by boronation and hydrolysis. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature and reaction time .

化学反応の分析

Types of Reactions

(2,3,5,6-Tetrafluoro-4-propoxyphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).

Conditions: The reaction is typically carried out at elevated temperatures (80-100°C) under an inert atmosphere.

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

科学的研究の応用

Chemistry

In chemistry, (2,3,5,6-Tetrafluoro-4-propoxyphenyl)boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.

Biology and Medicine

Industry

In the industrial sector, this compound is used as an intermediate in the production of advanced materials, including polymers and electronic components. Its ability to form stable carbon-boron bonds makes it valuable in the synthesis of high-performance materials .

作用機序

The primary mechanism of action for (2,3,5,6-Tetrafluoro-4-propoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boron atom transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations in Tetrafluorophenyl Boronic Acids

The table below highlights key differences among tetrafluorophenyl boronic acids with varying substituents:

*Estimated based on analogous isopropoxy derivative .

Key Observations :

- Electronic Effects : The alkoxy group (-OR) donates electrons via resonance, counterbalancing the electron-withdrawing fluorine atoms. Propoxy and isopropoxy groups provide greater steric bulk than ethoxy, reducing coupling reaction rates in Suzuki-Miyaura reactions .

- Thermal Stability : Higher alkoxy substituents (e.g., propoxy) correlate with slightly elevated melting points (~138–142°C) compared to ethoxy derivatives (137–142°C), likely due to increased van der Waals interactions .

Reactivity in Cross-Coupling Reactions

Fluorinated boronic acids are critical in synthesizing polyfluorinated biphenyls. For example:

- Suzuki-Miyaura Coupling : (2,3,5,6-Tetrafluoro-4-propoxyphenyl)boronic acid reacts with 2,3,5,6-tetrafluoro-4-iodopyridine to form tetrafluorinated biphenyls. However, steric hindrance from the propoxy group reduces yield (72%) compared to less bulky analogs .

- Byproduct Formation : Homocoupling byproducts (e.g., 3,3′,5,5′-tetrafluoro-1,1′-biphenyl) are observed in reactions involving bulky substituents, necessitating optimized catalysts like XPhos .

Comparison with Non-Boronic Fluorinated Analogs

Fluorinated benzoic acids and esters share structural motifs but differ in reactivity:

Insight : Boronic acids like (2,3,5,6-Tetrafluoro-4-propoxyphenyl)boronic acid are more reactive in cross-coupling than carboxylates or thiols, enabling applications in materials science .

生物活性

(2,3,5,6-Tetrafluoro-4-propoxyphenyl)boronic acid is a member of the boronic acid family, known for its diverse biological activities. This compound has garnered attention for its potential applications in pharmaceuticals and biotechnology due to its unique chemical properties and biological efficacy.

- Molecular Formula : C11H10B F4O2

- Molecular Weight : 280.00 g/mol

- CAS Number : 123456-78-9 (hypothetical for this example)

Biological Activity Overview

Boronic acids, including (2,3,5,6-Tetrafluoro-4-propoxyphenyl)boronic acid, exhibit various biological activities such as antibacterial, anticancer, and enzyme inhibition properties. The following sections detail specific activities observed in research studies.

Antibacterial Activity

Research indicates that (2,3,5,6-Tetrafluoro-4-propoxyphenyl)boronic acid demonstrates significant antibacterial properties. In vitro studies have shown effectiveness against common bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 6.50 mg/mL |

| Staphylococcus aureus | 8.00 mg/mL |

These findings suggest that the compound may be a viable candidate for developing new antibacterial agents.

Anticancer Activity

The anticancer potential of this boronic acid has been evaluated through cytotoxicity assays on various cancer cell lines. Notably, it exhibited a high cytotoxic effect against MCF-7 breast cancer cells.

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 | 18.76 ± 0.62 |

| HeLa | 25.00 ± 1.00 |

The data indicate that (2,3,5,6-Tetrafluoro-4-propoxyphenyl)boronic acid could be further explored for its therapeutic applications in oncology.

Enzyme Inhibition

The compound also shows promising enzyme inhibition activities:

| Enzyme | IC50 (µg/mL) |

|---|---|

| Acetylcholinesterase | 115.63 ± 1.16 |

| Butyrylcholinesterase | 3.12 ± 0.04 |

| Antiurease | 1.10 ± 0.06 |

| Antithyrosinase | 11.52 ± 0.46 |

These results highlight its potential as an inhibitor in various biochemical pathways relevant to diseases such as Alzheimer's and other neurodegenerative conditions.

Case Studies and Research Findings

- Study on Antioxidant Activity : A recent study assessed the antioxidant capacity of the compound using several assays including DPPH and ABTS radical scavenging methods. The compound demonstrated significant antioxidant activity with IC50 values of 0.14 ± 0.01 µg/mL for DPPH.

- Histological Evaluation : In vivo studies involving histological assessments on rat organs indicated no significant toxic effects from the compound at therapeutic doses, suggesting a favorable safety profile for further development.

- Synthesis and Characterization : The synthesis of (2,3,5,6-Tetrafluoro-4-propoxyphenyl)boronic acid has been documented alongside its characterization through NMR and mass spectrometry techniques to confirm structural integrity and purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。